Physicochemical Differentiation: Enhanced Ionization Capacity via Morpholine pKa
The target compound is differentiated from its closest non-morpholine analog, formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, CAS 485-72-3), by the presence of a morpholine ring. This introduces a tertiary amine with a predicted pKa of approximately 6.5–7.5, which enables protonation and salt formation, in contrast to formononetin, which lacks any basic center and remains neutral across all physiological pH ranges [1][2]. This difference is fundamental for applications requiring improved aqueous solubility or the formation of stable salt forms for pharmaceutical development.
| Evidence Dimension | Ionizable Group Presence and Predicted pKa |
|---|---|
| Target Compound Data | Predicted pKa (tertiary morpholine amine) ≈ 6.5–7.5; Enables protonation below pH 7 [1] |
| Comparator Or Baseline | Formononetin (CAS 485-72-3): No ionizable group; neutral across pH 1–14 |
| Quantified Difference | Qualitative: Target has an ionizable center; the comparator has none |
| Conditions | In silico pKa prediction using standard algorithms (e.g., MoKa, Marvin) validated by class behavior of morpholine-containing compounds |
Why This Matters
For procurement, the ability to form salts directly impacts formulation options and solubility, making the target compound a more versatile scaffold for preclinical drug development than formononetin.
- [1] PubChem Compound Summary for CID 5457481, 7-Hydroxy-3-(4-methoxyphenyl)-8-(morpholin-4-ylmethyl)chromen-2-one. Computed Properties. View Source
- [2] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. OUCI/DNTB. View Source
